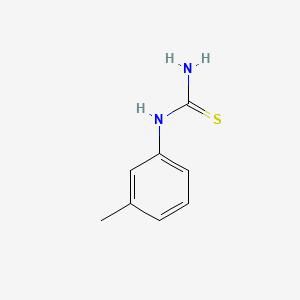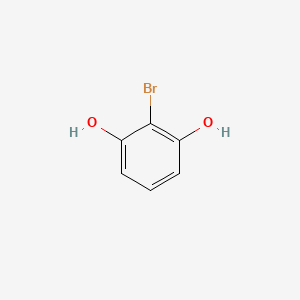
N-(3-Méthylphényl)thiourée
Vue d'ensemble
Description
1-(3-Methylphenyl)-2-thiourea is an organic compound characterized by the presence of a thiourea group attached to a 3-methylphenyl ring
Applications De Recherche Scientifique
1-(3-Methylphenyl)-2-thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of (3-Methylphenyl)thiourea is the urease enzyme . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
(3-Methylphenyl)thiourea interacts with the urease enzyme, inhibiting its activity. The compound has been found to be a potent anti-urease inhibitor, with inhibitory activity IC 50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) .
Biochemical Pathways
The inhibition of the urease enzyme by (3-Methylphenyl)thiourea affects the urea cycle, a series of biochemical reactions in which nitrogen is converted into urea in cells. The inhibition of urease can lead to a decrease in the production of ammonia and carbonate, which are byproducts of the urea cycle .
Result of Action
The inhibition of the urease enzyme by (3-Methylphenyl)thiourea can lead to a decrease in the production of ammonia and carbonate, potentially alleviating symptoms associated with excess ammonia and carbonate in the body .
Analyse Biochimique
Biochemical Properties
1-(3-Methylphenyl)-2-thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as those catalyzing the oxidation of aromatic compounds . The nature of these interactions often involves the formation of stable complexes with the active sites of enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of 1-(3-Methylphenyl)-2-thiourea on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and disrupted cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-(3-Methylphenyl)-2-thiourea exerts its effects through various mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(3-Methylphenyl)-2-thiourea in laboratory settings are crucial for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its inhibitory activity . In in vitro studies, it has been observed that the compound’s effects on cellular processes diminish over time, suggesting a potential for degradation or inactivation in biological systems.
Dosage Effects in Animal Models
The effects of 1-(3-Methylphenyl)-2-thiourea vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse effects . At higher doses, it can lead to toxic effects, including oxidative stress, apoptosis, and organ damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
1-(3-Methylphenyl)-2-thiourea is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of aromatic compounds . The compound can affect metabolic flux by inhibiting key enzymes, leading to altered levels of metabolites. This disruption in metabolic pathways can have downstream effects on cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 1-(3-Methylphenyl)-2-thiourea within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of 1-(3-Methylphenyl)-2-thiourea is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 3-methylphenyl isothiocyanate with an amine under mild conditions. The reaction typically proceeds at room temperature and yields the desired thiourea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-methylphenyl)-2-thiourea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylphenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)-2-thiourea
- 1-(3-Chlorophenyl)-2-thiourea
- 1-(3-Methylphenyl)-2-urea
Uniqueness: 1-(3-Methylphenyl)-2-thiourea is unique due to the specific positioning of the methyl group on the aromatic ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other thiourea derivatives and contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPVHLKQIOIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211150 | |
| Record name | Thiourea, (3-methylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-40-9 | |
| Record name | (3-Methylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 2-thio-1-m-tolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, (3-methylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)











